Venlafaxine N-oxide-d6
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Overview
Description
Venlafaxine N-oxide-d6 is a deuterated derivative of Venlafaxine, a well-known antidepressant belonging to the class of serotonin-norepinephrine reuptake inhibitors (SNRIs). This compound is characterized by the presence of six deuterium atoms, which replace six hydrogen atoms in the molecule. The deuteration process enhances the metabolic stability and pharmacokinetic properties of the compound, making it a valuable tool in scientific research and pharmaceutical development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Venlafaxine N-oxide-d6 typically involves the deuteration of Venlafaxine followed by the introduction of the N-oxide functional group. The process begins with the deuteration of Venlafaxine using deuterium gas (D2) under high pressure and temperature conditions. This step ensures the incorporation of deuterium atoms into the molecule. The deuterated Venlafaxine is then subjected to oxidation using a suitable oxidizing agent, such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA), to form the N-oxide derivative .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors for deuteration and large-scale oxidation reactors for the introduction of the N-oxide group. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then purified using techniques such as crystallization or chromatography to obtain the desired quality for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
Venlafaxine N-oxide-d6 undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the N-oxide group back to the parent amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the N-oxide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like halides or amines can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Higher oxidation state derivatives of this compound.
Reduction: Deuterated Venlafaxine.
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Venlafaxine N-oxide-d6 has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for the quantification of Venlafaxine and its metabolites.
Biology: Employed in studies investigating the metabolic pathways and pharmacokinetics of Venlafaxine.
Medicine: Utilized in preclinical and clinical studies to evaluate the efficacy and safety of Venlafaxine and its derivatives.
Industry: Applied in the development of new pharmaceutical formulations and drug delivery systems
Mechanism of Action
Venlafaxine N-oxide-d6 exerts its effects by inhibiting the reuptake of serotonin and norepinephrine, two key neurotransmitters involved in mood regulation. The compound binds to the serotonin and norepinephrine transporters, preventing the reabsorption of these neurotransmitters into the presynaptic neuron. This leads to an increase in the concentration of serotonin and norepinephrine in the synaptic cleft, enhancing neurotransmission and alleviating symptoms of depression and anxiety .
Comparison with Similar Compounds
Similar Compounds
Venlafaxine: The parent compound, a non-deuterated SNRI.
O-desmethylvenlafaxine: The major active metabolite of Venlafaxine.
Duloxetine: Another SNRI with a similar mechanism of action.
Milnacipran: An SNRI used primarily for the treatment of fibromyalgia.
Levomilnacipran: An SNRI with a higher affinity for norepinephrine reuptake inhibition .
Uniqueness
Venlafaxine N-oxide-d6 is unique due to its deuterated nature, which enhances its metabolic stability and pharmacokinetic profile. This makes it a valuable tool in research and pharmaceutical development, offering advantages over non-deuterated analogs in terms of reduced metabolic degradation and prolonged half-life .
Properties
Molecular Formula |
C17H27NO3 |
---|---|
Molecular Weight |
299.44 g/mol |
IUPAC Name |
2-(1-hydroxycyclohexyl)-2-(4-methoxyphenyl)-N,N-bis(trideuteriomethyl)ethanamine oxide |
InChI |
InChI=1S/C17H27NO3/c1-18(2,20)13-16(17(19)11-5-4-6-12-17)14-7-9-15(21-3)10-8-14/h7-10,16,19H,4-6,11-13H2,1-3H3/i1D3,2D3 |
InChI Key |
LASJEFFANGIOGZ-WFGJKAKNSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])[N+](CC(C1=CC=C(C=C1)OC)C2(CCCCC2)O)(C([2H])([2H])[2H])[O-] |
Canonical SMILES |
C[N+](C)(CC(C1=CC=C(C=C1)OC)C2(CCCCC2)O)[O-] |
Origin of Product |
United States |
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